3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research on related bromo- and chloro-derivatives of pyrrolopyridine indicates a broad interest in developing new synthetic routes and transformations. For instance, pyridine hydrochloride has been utilized for the synthesis of chloro compounds starting from corresponding bromo derivatives in π-deficient series like pyridine and quinoline, showcasing the reagent's efficiency in synthesizing chloro derivatives from bromo precursors (Mongin et al., 1996). Similarly, studies on the chemistry of thienopyridines demonstrate direct halogenation methods to convert thieno[2,3-b]pyridine into its halogen derivatives, including bromo and chloro variants, indicating a robust interest in halogenation chemistry for heterocyclic compounds (Klemm et al., 1974).
Crystal Structures and Spectroscopic Analysis
Crystallographic and spectroscopic studies provide insight into the molecular structures and vibrational properties of halogeno-derivatives of azaindoles, including compounds with structural similarities to 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. These studies reveal details about the molecular packing, hydrogen bonding, and vibrational spectra, contributing to a deeper understanding of the physical and chemical characteristics of these compounds (Morzyk-Ociepa et al., 2018).
Applications in Synthesis of Complex Molecules
Research also focuses on the synthesis of complex molecules, where halogenated pyrrolopyridines serve as intermediates. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcases the application of bromo- and chloro-substituted pyrrolopyridines in developing agrochemicals (Wen-bo, 2011).
Novel Polyelectrolytes and Coordination Polymers
Further research explores the synthesis of new materials, such as hyperbranched polyelectrolytes derived from bromomethylpyridine compounds, demonstrating the potential of bromo- and chloro-pyrrolopyridines in material science (Monmoton et al., 2008). Additionally, studies on coordination polymers of cadmium(II) with halide bridges and pyridine-type ligands provide examples of the use of similar compounds in the development of new crystalline structures with potential applications in catalysis and material chemistry (Hu et al., 2003).
Properties
IUPAC Name |
3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJZBNOCPJWYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696601 | |
Record name | 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-02-5 | |
Record name | 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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